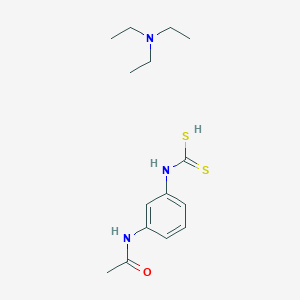
Methyl 1-(methylthio)propyl disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(methylthio)propyl disulfide typically involves the reaction of methylthiol with propyl disulfide under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal catalyst , to facilitate the formation of the disulfide bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the disulfide bond formation .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 1-(methylthio)propyl disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the disulfide bond is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as (DTT) and (TCEP) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted disulfides.
Applications De Recherche Scientifique
Chemistry: Methyl 1-(methylthio)propyl disulfide is used as a building block in organic synthesis. It is employed in the synthesis of more complex sulfur-containing compounds .
Biology: In biological research, this compound is studied for its role in redox biology . It is used to investigate the mechanisms of disulfide bond formation and reduction in proteins .
Medicine: drug development . It is explored for its antioxidant properties and its ability to modulate redox states in cells .
Industry: In the industrial sector, this compound is used as a flavoring agent in food products. It contributes to the characteristic flavors of certain foods, such as onions and garlic .
Mécanisme D'action
The mechanism of action of methyl 1-(methylthio)propyl disulfide involves its ability to undergo redox reactions . The compound can donate or accept electrons, making it a key player in redox biology . It interacts with thiol groups in proteins, forming or breaking disulfide bonds, which can alter the structure and function of proteins .
Comparaison Avec Des Composés Similaires
- Methyl propyl disulfide
- Ethyl methyl disulfide
- Dimethyl disulfide
Comparison: Methyl 1-(methylthio)propyl disulfide is unique due to its specific methylthio and propyl groups, which confer distinct chemical properties and reactivity . Compared to similar compounds, it has a unique flavor profile and biological activity .
Propriétés
Numéro CAS |
53897-66-8 |
|---|---|
Formule moléculaire |
C5H12S3 |
Poids moléculaire |
168.4 g/mol |
Nom IUPAC |
1-(methyldisulfanyl)-1-methylsulfanylpropane |
InChI |
InChI=1S/C5H12S3/c1-4-5(6-2)8-7-3/h5H,4H2,1-3H3 |
Clé InChI |
OGKCJWOOFUPRSV-UHFFFAOYSA-N |
SMILES canonique |
CCC(SC)SSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[(2-Chloro-6-cyano-4-nitrophenyl)azo]-5-[(3-methoxybutyl)(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B13805125.png)
![5-[(Trimethylsilyl)oxy]isoquinoline](/img/structure/B13805128.png)
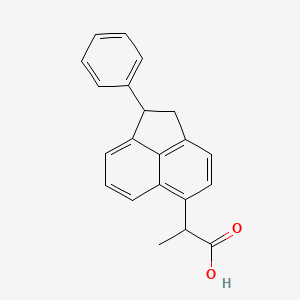

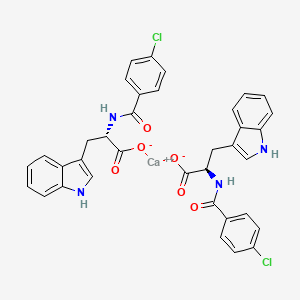
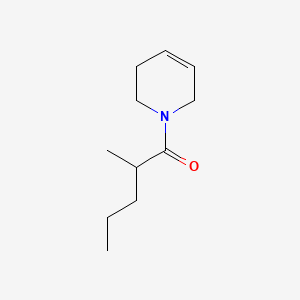
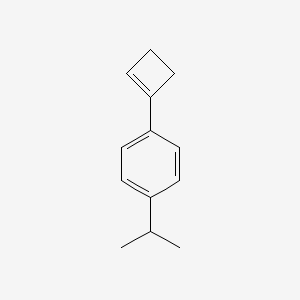
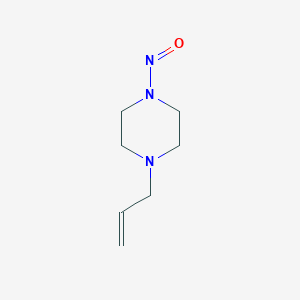
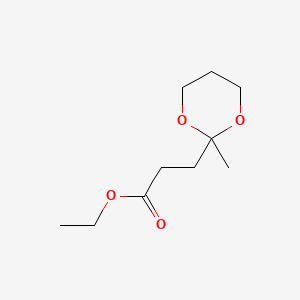
![7,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13805178.png)
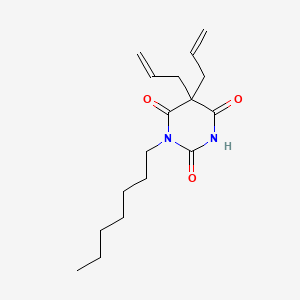
![tert-Butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)propanoate](/img/structure/B13805192.png)

